3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes methoxyphenyl groups and a pyrazolo[1,5-a]pyrimidine core
Properties
IUPAC Name |
3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-14-11-20(24-15-7-6-8-16(12-15)26-2)25-21(23-14)18(13-22-25)17-9-4-5-10-19(17)27-3/h4-13,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOUBAMYEHSWQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3=CC(=CC=C3)OC)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at Position 7
The 7-amino group demonstrates moderate nucleophilicity, enabling substitution reactions under controlled conditions. In related pyrazolo[1,5-a]pyrimidines, chlorination at position 7 using phosphorus oxychloride (POCl₃) facilitates subsequent displacement with amines . For example:
This methodology is transferable to the target compound, where the 7-amino group could act as a leaving site after derivatization (e.g., conversion to a chloro intermediate) .
Electrophilic Aromatic Substitution
The methoxy-substituted phenyl rings direct electrophilic attacks to specific positions:
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Ortho/para-directing effects : Methoxy groups enhance electron density on the aromatic rings, favoring electrophilic substitution at activated positions.
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Halogenation : Bromination or nitration likely occurs at the para position relative to methoxy groups.
Example Reaction Pathway :
Reactant : 3-(2-Methoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Reagent : Br₂ in acetic acid
Product : Brominated derivative at para positions of methoxy-substituted phenyl rings
Conditions : 0–5°C, 2 hours
Cross-Coupling Reactions
The pyrazolo[1,5-a]pyrimidine core supports transition-metal-catalyzed couplings:
These reactions enable structural diversification for biological activity optimization .
Redox Reactions
The methyl group at position 5 and methoxy substituents influence oxidation susceptibility:
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Oxidation : The 5-methyl group can be oxidized to a carboxylic acid using KMnO₄ under acidic conditions.
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Reduction : Nitro groups (if present) on aryl rings are reducible to amines via H₂/Pd-C .
Condensation and Cyclization
The compound participates in cyclocondensation with β-enaminones or 1,3-dielectrophiles to form extended heterocyclic systems . For instance:
Reactant : Target compound + β-enaminone
Conditions : Microwave irradiation, 180°C
Product : Fused pyrazolo[1,5-a]pyrimidine-quinoline hybrid
Photophysical Modifications
Methoxy groups enhance fluorescence properties through intramolecular charge transfer (ICT). Functionalization at position 7 with electron-withdrawing groups (e.g., aldehydes) increases quantum yields, as observed in related pyrazolo[1,5-a]pyrimidines .
Key Reaction Data Table
Scientific Research Applications
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones. Industrial production may utilize continuous flow reactors and automated platforms to enhance efficiency and yield.
The biological activity of 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is attributed to its interaction with various molecular targets within cells. Notably, it has shown potential in the following areas:
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties through various mechanisms:
- Inhibition of Kinases : The compound may inhibit kinases such as BRAF and EGFR, which are often mutated in cancers. This inhibition can disrupt signaling pathways involved in cell growth and survival.
- Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases.
Phosphodiesterase Inhibition
The compound has been suggested to inhibit specific phosphodiesterases (PDEs), enzymes that regulate cyclic nucleotide levels within cells. This inhibition can lead to altered cellular signaling processes, impacting cell proliferation and apoptosis.
Case Studies
Several studies have investigated the efficacy of pyrazolo[1,5-a]pyrimidine derivatives, including this compound:
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Cytotoxicity Against Cancer Cells :
- A study demonstrated that related pyrazolo compounds exhibited cytotoxic effects against various cancer cell lines. For instance, a derivative showed an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line, indicating significant anticancer properties.
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Aurora Kinase Inhibition :
- Research has shown that similar compounds can effectively inhibit aurora kinases, which are crucial for cell division and are often overexpressed in cancer cells.
Antimicrobial and Antioxidant Properties
Research indicates that pyrazolo derivatives possess antimicrobial and antioxidant activities:
- Antimicrobial Assays : Compounds from this family have exhibited broad-spectrum antimicrobial effects against bacteria and fungi.
- Antioxidant Activity : These compounds have also demonstrated the ability to scavenge free radicals, contributing to their antioxidant properties.
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer Activity | Inhibition of kinases (e.g., BRAF, EGFR) leading to apoptosis in cancer cells |
| Phosphodiesterase Inhibition | Modulation of cyclic nucleotide levels affecting cellular signaling |
| Antimicrobial Activity | Broad-spectrum effects against bacteria and fungi |
| Antioxidant Activity | Scavenging free radicals |
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit phosphodiesterase enzymes, which play a role in regulating intracellular levels of cyclic nucleotides . This inhibition can affect various signaling pathways and result in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one: A potent phosphodiesterase 7 inhibitor.
7-aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines: Compounds with similar core structures but different substituents.
Uniqueness
3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl groups and pyrazolo[1,5-a]pyrimidine core contribute to its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound is characterized by its unique structural features that include methoxyphenyl substituents and a pyrazolo core, contributing to its potential therapeutic applications.
- IUPAC Name : 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Molecular Formula : C21H20N4O2
- Molecular Weight : 360.4 g/mol
The biological activity of this compound primarily stems from its ability to interact with various molecular targets within cells. It has been suggested that it may inhibit specific enzymes or receptors, particularly phosphodiesterases, which play a crucial role in regulating cellular signaling pathways. This inhibition can lead to altered levels of cyclic nucleotides, impacting processes such as cell proliferation and apoptosis .
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The compound has shown potential in inhibiting tumor growth through the following mechanisms:
- Inhibition of Kinases : It has been reported that similar pyrazolo compounds can inhibit kinases such as BRAF and EGFR, which are often mutated in various cancers .
- Induction of Apoptosis : Studies have demonstrated that these compounds can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolo compounds are well-documented. They may exert their effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which are involved in inflammatory pathways .
Case Studies
Synthesis and Production
The synthesis of 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One prevalent method includes the reaction between 3,5-diamino-1,2,4-triazole and substituted aryl ketones or aldehydes under controlled conditions to yield the desired product with high purity and yield.
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm) and amine connectivity .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₂H₂₁N₅O₂) with <2 ppm error .
- IR spectroscopy : Identifies key functional groups (e.g., N-H stretch at ~3400 cm⁻¹) .
How can structural ambiguities in derivatives be resolved?
Q. Advanced
- X-ray crystallography : Determines absolute configuration and resolves regiochemical uncertainties (e.g., distinguishing 3- vs. 5-substituted pyrimidines) .
- 2D NMR (COSY, NOESY) : Maps spatial proximity of substituents, critical for confirming para vs. ortho methoxyphenyl orientations .
What biological targets or pathways are associated with this compound?
Q. Basic
- Kinase inhibition : Pyrazolo[1,5-a]pyrimidines often target cyclin-dependent kinases (CDKs) and tyrosine kinases. For example, CDK9 inhibition (IC₅₀ ~50 nM) disrupts transcription in cancer cells .
- Apoptosis induction : Upregulates pro-apoptotic proteins (e.g., Bax) and downregulates anti-apoptotic Mcl-1 in lung cancer models .
How can contradictory data in biological assays (e.g., varying IC₅₀ values) be addressed?
Q. Advanced
- Assay standardization : Control for variables like ATP concentration (kinase assays) or cell passage number (in vitro models) .
- Orthogonal validation : Use thermal shift assays (TSA) to confirm target engagement alongside enzymatic assays .
- Molecular dynamics (MD) simulations : Identify conformational changes in the target protein that may affect binding under different conditions .
What strategies are recommended for elucidating the compound’s mechanism of action?
Q. Advanced
- Pull-down assays with clickable probes : Incorporate alkyne/azide tags into the compound for target identification via affinity chromatography .
- Phosphoproteomics : Profile kinase activity changes in treated vs. untreated cells using LC-MS/MS .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., CDK9) .
How can computational methods enhance the study of this compound?
Q. Advanced
- Quantum mechanical (QM) calculations : Predict reactivity of intermediates (e.g., Fukui indices for electrophilic substitution sites) .
- Molecular docking : Screen against kinase homology models to prioritize synthetic targets (e.g., prioritize 3-methoxyphenyl over 4-methoxy derivatives) .
- Machine learning (ML) : Train models on existing pyrazolo[1,5-a]pyrimidine data to predict ADMET properties or synthetic feasibility .
What are common pitfalls in scaling up synthesis, and how can they be mitigated?
Q. Advanced
- Low yields in coupling steps : Switch from Pd(PPh₃)₄ to XPhos Pd G3 for improved stability at high temperatures .
- Impurity formation : Use continuous flow reactors to minimize byproducts (e.g., diaryl ethers from Ullmann couplings) .
- Purification challenges : Employ simulated moving bed (SMB) chromatography for large-scale separation of regioisomers .
How should researchers approach structure-activity relationship (SAR) studies?
Q. Advanced
- Fragment-based design : Synthesize analogs with systematic substitutions (e.g., replace methoxy with ethoxy or halogens) and correlate with CDK inhibition data .
- Free-energy perturbation (FEP) : Compute relative binding affinities of analogs to prioritize synthesis .
- Meta-analysis : Aggregate data from related compounds (e.g., pyrazolo[3,4-d]pyrimidines) to identify conserved pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
